molecular formula C8H5ClF3NO2 B14056843 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid

2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid

Cat. No.: B14056843
M. Wt: 239.58 g/mol
InChI Key: LMWGMKIURVHSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents and chlorinating agents under controlled conditions to achieve the desired substitutions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the chloro and trifluoromethyl groups with the acetic acid functionality provides distinct properties that can be advantageous in specific applications .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-7-5(8(10,11)12)1-4(3-13-7)2-6(14)15/h1,3H,2H2,(H,14,15)

InChI Key

LMWGMKIURVHSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.